molecular formula C13H12FN3O2S B2966905 (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone CAS No. 2034326-84-4

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Cat. No.: B2966905
CAS No.: 2034326-84-4
M. Wt: 293.32
InChI Key: RJJGNIVIXMSYHA-UHFFFAOYSA-N
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Description

(3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a chemical compound of interest in medicinal chemistry and drug discovery research. It is built around a 5-fluoropyrimidine scaffold, a structure known for its prevalence in bioactive molecules. The 5-fluoropyrimidine moiety is a key structural component in several developed compounds, including the antifungal agent Voriconazole and the fungicide Fluoxastrobin . The specific molecular architecture of this compound, which incorporates a pyrrolidine linker and a thiophene carbonyl group, suggests potential for use as a key intermediate or a functional building block in organic synthesis. Researchers may employ it in the exploration of new pharmaceutical candidates, particularly for targeting enzymes or receptors where related pyrimidine derivatives have shown activity. Its application is primarily in the development of protease inhibitors, kinase inhibitors, and other small-molecule therapeutic agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN3O2S/c14-10-5-15-13(16-6-10)19-11-1-3-17(7-11)12(18)9-2-4-20-8-9/h2,4-6,8,11H,1,3,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJGNIVIXMSYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-((5-Fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic organic molecule that combines a pyrrolidine ring, a fluoropyrimidine moiety, and a thiophene group. Its unique structural features suggest potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

Component Description
Pyrrolidine Ring A five-membered nitrogen-containing ring.
Fluoropyrimidine A pyrimidine ring with a fluorine substituent, enhancing biological activity.
Thiophene Group A five-membered aromatic ring containing sulfur, known for its electron-rich properties.

Anticancer Properties

Research indicates that compounds similar to this compound may exhibit significant anticancer activity. The structural characteristics allow for interaction with cellular signaling pathways involved in tumor growth and proliferation.

  • Mechanism of Action : The compound is hypothesized to interfere with key signaling pathways, potentially inhibiting tumor cell proliferation and inducing apoptosis.
  • Case Studies :
    • In vitro studies have shown that derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and colon cancer cells.
    • A study demonstrated dose-dependent inhibition of cancer cell growth, suggesting a promising therapeutic index.

Antiviral Activity

Similar compounds have shown efficacy against viral infections, indicating that this molecule could also be explored for antiviral applications.

  • Potential Targets : The fluoropyrimidine moiety is known to interact with viral enzymes, potentially inhibiting their activity.
  • Research Findings : Initial screenings suggest that the compound may inhibit viral replication in cultured cells.

Enzyme Inhibition

The compound may inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic effects in conditions such as diabetes or hypertension.

  • Enzymatic Targets : Potential inhibition of enzymes such as dipeptidyl peptidase IV (DPP-IV), which is implicated in glucose metabolism.
  • In vitro Studies : Preliminary data indicate significant enzyme inhibition, warranting further investigation.

Comparative Analysis

To better understand the biological activity of this compound, a comparison with other similar compounds is useful:

Compound Name Structural Features Biological Activity
5-FluorouracilFluorinated pyrimidineAnticancer
Thiophene derivativesThiophene ringAntimicrobial
Pyrrolidine analogsPyrrolidine structureNeuroprotective
(3-(5-Fluoropyrimidin-2-yl)oxy)pyrrolidinePyrrolidine and fluoropyrimidinePotential anticancer/antiviral

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural and Functional Analog: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate
  • Structure: Contains a pyrazolo[3,4-d]pyrimidine core, fluorinated chromenone, and thiophene carboxylate.
  • Synthesis : Prepared via Suzuki coupling with 5-(methoxycarbonyl)thiophen-3-ylboronic acid and a palladium catalyst .
  • Bioactivity: Implied kinase inhibition due to fluoropyrimidine and chromenone motifs.
  • Key Differences: The target compound lacks the chromenone and pyrazolo-pyrimidine groups, simplifying its scaffold. Molecular weight: Target compound (estimated ~319 g/mol) vs. analog (560.2 g/mol) .
2.2. Thieno[2,3-d]pyrimidine Hybrid: 5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one
  • Structure: Integrates thieno[2,3-d]pyrimidine, coumarin, and pyrazolo-pyridine.
  • Synthesis: Catalyzed by FeCl3-SiO2 in ethanol, yielding 75% via cyclocondensation .
  • Thiophene vs. thienopyrimidine: The latter enhances π-stacking but may reduce solubility .
2.3. Pyrazol-1-yl Methanone Derivatives
  • Example: (5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone (7a) .
  • Synthesis: Uses malononitrile or ethyl cyanoacetate with sulfur in 1,4-dioxane .
  • Bioactivity: Diaminothiophene derivatives often show antimicrobial activity.
  • Fluoropyrimidine in the target may enhance metabolic stability compared to cyano groups in 7a .
2.4. Pyrrolidine-Based Catalysts and Derivatives
  • Example: (6-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)methanol .
  • Structure : Pyrrolidine with silyl-protected hydroxymethyl and fluoropyridine groups.
  • Applications : Used in catalysis or as intermediates for bioactive molecules.
  • Key Differences: The target compound’s 5-fluoropyrimidinyl group offers distinct electronic effects compared to fluoropyridine. Thiophene methanone in the target may improve lipophilicity vs. silyl ethers .

Research Implications

The target compound’s simplified scaffold compared to analogs (e.g., absence of chromenone or fused pyrazolo-pyridine) may offer advantages in synthetic yield and pharmacokinetics. However, its fluoropyrimidine and thiophene groups position it within a class of molecules with established kinase-targeting and antimicrobial activities. Further studies should explore its specific enzyme inhibition profiles and ADMET properties relative to these analogs .

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